molecular formula C24H24ClNO3 B15196097 4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine CAS No. 77405-66-4

4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine

Cat. No.: B15196097
CAS No.: 77405-66-4
M. Wt: 409.9 g/mol
InChI Key: XXHDIMXSWUKFCC-UHFFFAOYSA-N
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Description

The core pyridine ring is substituted at positions 2 (chloro), 3 (vinyl), 4 (a benzyloxy-linked 3,4-dimethoxyphenyl group), and 5 and 6 (methyl groups). This arrangement introduces significant steric bulk and electronic diversity, which may influence solubility, metabolic stability, and intermolecular interactions.

Properties

CAS No.

77405-66-4

Molecular Formula

C24H24ClNO3

Molecular Weight

409.9 g/mol

IUPAC Name

2-chloro-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-ethenyl-5,6-dimethylpyridine

InChI

InChI=1S/C24H24ClNO3/c1-6-18-21(15(2)16(3)26-24(18)25)19-12-13-20(27-4)23(28-5)22(19)29-14-17-10-8-7-9-11-17/h6-13H,1,14H2,2-5H3

InChI Key

XXHDIMXSWUKFCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=C1C2=C(C(=C(C=C2)OC)OC)OCC3=CC=CC=C3)C=C)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include using more efficient catalysts, optimizing solvent systems, and scaling up the reaction in continuous flow reactors.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The 2-chloro substituent on the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing effects from adjacent substituents:

Reaction TypeConditionsProducts/OutcomesReferences
Ammonolysis NH₃ in ethanol, 80°C, 12 hours2-Amino-pyridine derivative
Alkoxylation NaOCH₃ in DMF, 100°C, 6 hours2-Methoxy-pyridine analog

The chloro group’s position adjacent to electron-withdrawing substituents (e.g., pyridine nitrogen) facilitates substitution, though steric hindrance from the 5,6-dimethyl groups may slow kinetics.

Conjugate Addition to the Vinyl Group

The 3-vinyl moiety participates in conjugate additions with nucleophiles. Analogous reactions in structurally similar compounds (e.g., 2-chloro-4-vinylpyrimidine) demonstrate broad compatibility:

Nucleophile TypeExample ReagentConditionsProduct
N-centered PiperidineTHF, 25°C, 2 hoursβ-Piperidino adduct
S-centered EthanethiolK₂CO₃, DMF, 60°C, 4 hoursβ-Thioether derivative
C-centered MalononitrileCu(I) catalyst, 80°C, 8 hoursCyano-functionalized adduct

Yields range from 25% (ethanethiol) to 63% (benzylamine), influenced by steric bulk and electronic effects .

Suzuki–Miyaura Cross-Coupling

The chloro group enables palladium-catalyzed cross-coupling reactions, a cornerstone of its synthetic utility:

General Protocol

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90–100°C

Example Reaction
Coupling with phenylboronic acid yields 2-aryl-pyridine derivatives, pivotal for pharmaceutical intermediates .

Diels-Alder Cycloaddition

The vinyl group may act as a dienophile in [4+2] cycloadditions, though experimental evidence suggests challenges due to steric hindrance from the 5,6-dimethyl groups. Theoretical studies propose that electron-rich dienes (e.g., furan) enhance reactivity under high-pressure conditions .

Methoxy/Benzyloxy Deprotection

  • Demethylation : BBr₃ in CH₂Cl₂ (−78°C to 25°C) removes methoxy groups, yielding phenolic derivatives.

  • Debenzylation : H₂/Pd-C in ethanol cleaves the benzyloxy group to a hydroxyl substituent .

Oxidation of the Vinyl Group

Ozonolysis or KMnO₄ oxidizes the vinyl group to a carboxylic acid, though competing pyridine ring oxidation may occur.

Mechanistic Insights

  • NAS Selectivity : Directed by the pyridine ring’s electron-deficient nature and steric effects from the 5,6-dimethyl groups.

  • Vinyl Reactivity : Polarization of the vinyl double bond (δ+ at C3, δ− at C4) directs nucleophilic attack to the β-position .

This compound’s multifunctional architecture enables applications in medicinal chemistry (e.g., kinase inhibitor scaffolds) and materials science. Further studies are needed to explore enantioselective transformations and catalytic asymmetric reactions.

Scientific Research Applications

4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Pyridine Derivatives

Compound Name Substituents on Pyridine Ring Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-... 2-Cl, 3-vinyl, 4-(benzyloxy-phenyl), 5,6-Me C₂₇H₂₆ClNO₃ ~456 (calculated) Chloro, vinyl, benzyloxy Research compound (unconfirmed uses) N/A
4-Aminopyridine 4-NH₂ C₅H₆N₂ 94.11 Amino Potassium channel blocker (neuropathy)
D1 (Pyridinium diperchlorate) 4-[(E)-2-(3,4-dimethoxyphenyl)ethynyl] C₁₅H₁₄Cl₂N₂O₈ 421.19 Ethynyl, dimethoxyphenyl Ionic structure, redox activity

Key Observations :

  • The benzyloxy-linked dimethoxyphenyl substituent increases lipophilicity, which could improve membrane permeability but reduce metabolic stability compared to ionic pyridinium salts like D1 .

3,4-Dimethoxyphenyl-Containing Compounds

The 3,4-dimethoxyphenyl moiety is prevalent in bioactive molecules. Notable analogs include:

Table 2. Comparison of 3,4-Dimethoxyphenyl Derivatives

Compound Name Core Structure Substituents Biological Activity/Application References
Target Compound Pyridine Benzyloxy, chloro, methyl, vinyl Unknown (structural complexity) N/A
Verapamil Phenylalkylamine 3,4-Dimethoxyphenyl, nitrile L-type calcium channel blocker (hypertension)
ATB1095 Butan-1-ol 3,4-Bis(benzyloxy)phenyl Synthetic intermediate (no bioactivity reported)

Key Observations :

  • Unlike verapamil, which uses 3,4-dimethoxyphenyl groups for calcium channel binding, the target compound’s benzyloxy-linked dimethoxyphenyl group may sterically hinder similar interactions .

Benzyloxy-Substituted Heterocycles

Benzyloxy groups are common in prodrugs or protective intermediates. Comparisons include:

Table 3. Benzyloxy-Containing Compounds

Compound Name Core Structure Benzyloxy Position Key Features References
Target Compound Pyridine 2-position of phenyl ring Multi-substituted, chloro-vinyl N/A
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-... Pyrimidin-2,4-dione 3-benzyloxy on propyl chain Dual benzyloxy, methoxymethyl groups

Key Observations :

  • The target compound’s single benzyloxy group on a phenyl ring contrasts with the dual benzyloxy groups in pyrimidin-2,4-dione derivatives (), which may reduce steric hindrance and synthetic complexity .

Triazole and Fused-Ring Analogs

Heterocyclic variations influence pharmacological profiles:

Table 4. Heterocyclic Core Comparisons

Compound Name Core Structure Key Substituents Predicted Toxicity (GUSAR) References
Target Compound Pyridine Chloro, vinyl, methyl Not assessed N/A
2-((5-(3,4-Dimethoxyphenyl)-triazole)... 1,2,4-Triazole Thioacetic acid, esters Low acute toxicity (predicted)
Pyrido[1,2-a]pyrimidin-4-one derivatives Fused pyridine-pyrimidine Piperidine, hydroxyethylamino Anticandidal activity (patented)

Key Observations :

    Biological Activity

    4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by multiple functional groups including chloro, methoxy, and benzyloxy moieties, suggests diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

    Chemical Structure and Properties

    • Molecular Formula : C24H24ClNO3
    • Molecular Weight : 409.9 g/mol
    • Functional Groups : Chloro group, benzyloxy group, methoxy groups, vinyl group, and pyridine moiety.

    The presence of these functional groups enhances the compound's reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

    Synthesis Methods

    The synthesis of this compound typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which allows for efficient carbon-carbon bond formation between aryl halides and boronic acids. Other methods may include optimizing reaction conditions to enhance yield and purity through continuous flow reactors or more efficient catalysts.

    Anticancer Activity

    Research indicates that this compound exhibits anticancer properties . A study focused on the interaction of similar pyridine derivatives with various cancer cell lines showed promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) analysis highlighted that modifications in the functional groups significantly influenced the anticancer efficacy .

    Anti-inflammatory Effects

    Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be attributed to its structural characteristics that facilitate interactions with specific enzymes or receptors involved in inflammatory responses .

    Neuroprotective Potential

    The compound has been investigated for its potential as a neuroprotective agent. Similar compounds have demonstrated efficacy in inhibiting monoamine oxidase B (MAO-B), which is relevant for conditions such as Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters .

    Case Studies and Research Findings

    • Anticancer Studies :
      • A series of pyridine derivatives were evaluated for their anticancer activity against various cell lines. The results indicated that modifications similar to those found in this compound led to enhanced cytotoxicity against non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cells .
    • Neuroprotective Studies :
      • Compounds with structural similarities were shown to inhibit MAO-B effectively. The representative compound displayed competitive inhibition with an IC50 value suggesting its potential for further development as a treatment for neurodegenerative diseases .

    Data Table: Biological Activity Summary

    Biological ActivityMechanismReference
    AnticancerInhibition of cell proliferation
    Anti-inflammatoryModulation of inflammatory enzymes
    NeuroprotectiveMAO-B inhibition

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